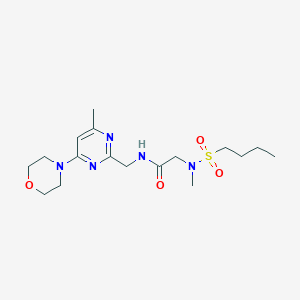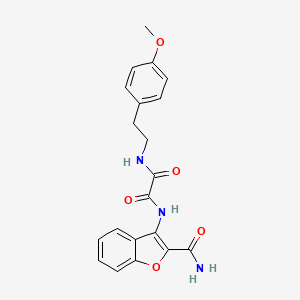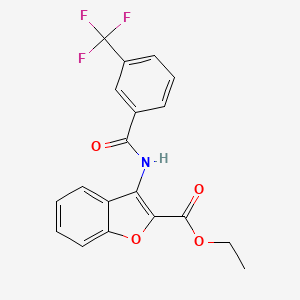
4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide, also known as DASB, is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. DASB is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radiotracer in positron emission tomography (PET) imaging studies of the brain.
Wissenschaftliche Forschungsanwendungen
4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide has been extensively used in PET imaging studies of the brain to investigate the role of serotonin transporters (SERTs) in various neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease. 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide binds specifically to SERTs and can be used to measure their density and distribution in the brain. This information can be used to understand the underlying mechanisms of these disorders and develop new treatments.
Wirkmechanismus
4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide is a selective serotonin reuptake inhibitor (SSRI) that binds to SERTs and prevents the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide has been shown to have a high affinity for SERTs and a low affinity for other monoamine transporters such as dopamine and norepinephrine transporters. This selectivity makes 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide an ideal radiotracer for PET imaging studies of SERTs. 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide has also been reported to have a long half-life in the brain, which allows for prolonged imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide in PET imaging studies is its high selectivity for SERTs. This allows for accurate measurement of SERT density and distribution in the brain. However, 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide has a relatively low signal-to-noise ratio, which can limit its sensitivity in detecting small changes in SERT density. Additionally, 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide has a high lipophilicity, which can lead to non-specific binding in the brain.
Zukünftige Richtungen
There are several future directions for the use of 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide in scientific research. One potential application is the investigation of the role of SERTs in other neurological and psychiatric disorders such as schizophrenia and addiction. Another direction is the development of new radiotracers that have higher sensitivity and specificity for SERTs. Additionally, the development of new imaging techniques that can improve the signal-to-noise ratio of 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide could enhance its utility in PET imaging studies.
Synthesemethoden
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide involves a series of chemical reactions that start with the reaction of 2,4-difluoroaniline with 4-chlorobenzoyl chloride to form 4-(2,4-difluorophenyl)benzoyl chloride. The resulting compound is then reacted with N,N-diallylsulfamide to form 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide. This synthesis method has been reported to yield 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide with a purity of greater than 98%.
Eigenschaften
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S/c1-3-11-23(12-4-2)27(25,26)16-8-5-14(6-9-16)19(24)22-18-10-7-15(20)13-17(18)21/h3-10,13H,1-2,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOCJCMKEMCWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2625119.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)



![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2625128.png)





![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-cyclohexylacetamide](/img/structure/B2625140.png)